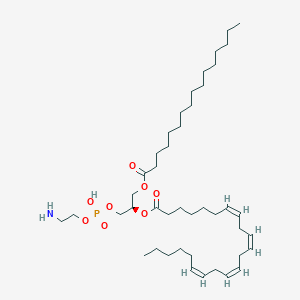
PE(16:0/22:4(7Z,10Z,13Z,16Z))
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PE(16:0/22:4(7Z, 10Z, 13Z, 16Z)), also known as GPEtn(16:0/22:4) or phophatidylethanolamine(38:4), belongs to the class of organic compounds known as phosphatidylethanolamines. These are glycerophosphoetahnolamines in which two fatty acids are bonded to the glycerol moiety through ester linkages. Thus, PE(16:0/22:4(7Z, 10Z, 13Z, 16Z)) is considered to be a glycerophosphoethanolamine lipid molecule. PE(16:0/22:4(7Z, 10Z, 13Z, 16Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PE(16:0/22:4(7Z, 10Z, 13Z, 16Z)) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PE(16:0/22:4(7Z, 10Z, 13Z, 16Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane. PE(16:0/22:4(7Z, 10Z, 13Z, 16Z)) participates in a number of enzymatic reactions. In particular, Cytidine monophosphate and PE(16:0/22:4(7Z, 10Z, 13Z, 16Z)) can be biosynthesized from CDP-ethanolamine and DG(16:0/22:4(7Z, 10Z, 13Z, 16Z)/0:0); which is catalyzed by the enzyme choline/ethanolaminephosphotransferase. Furthermore, PE(16:0/22:4(7Z, 10Z, 13Z, 16Z)) can be biosynthesized from PS(16:0/22:4(7Z, 10Z, 13Z, 16Z)); which is mediated by the enzyme phosphatidylserine decarboxylase. Furthermore, PE(16:0/22:4(7Z, 10Z, 13Z, 16Z)) can be biosynthesized from PS(16:0/22:4(7Z, 10Z, 13Z, 16Z)); which is catalyzed by the enzyme phosphatidylserine decarboxylase. Finally, Cytidine monophosphate and PE(16:0/22:4(7Z, 10Z, 13Z, 16Z)) can be biosynthesized from CDP-ethanolamine and DG(16:0/22:4(7Z, 10Z, 13Z, 16Z)/0:0) through the action of the enzyme choline/ethanolaminephosphotransferase. In humans, PE(16:0/22:4(7Z, 10Z, 13Z, 16Z)) is involved in phosphatidylcholine biosynthesis PC(16:0/22:4(7Z, 10Z, 13Z, 16Z)) pathway and phosphatidylethanolamine biosynthesis pe(16:0/22:4(7Z, 10Z, 13Z, 16Z)) pathway.
1-palmitoyl-2-(7Z,10Z,13Z,16Z-docosatetraenoyl)-sn-glycero-3-phosphoethanolamine is a 1,2-diacyl-sn-glycero-3-phosphoethanolamine in which the acyl groups specified at position 1 and 2 are palmitoyl and (7Z,10Z,13Z,16Z)-docosatetraenoyl respectively. It has a role as a mouse metabolite. It derives from a hexadecanoic acid and an all-cis-docosa-7,10,13,16-tetraenoic acid.
Scientific Research Applications
1. Metabolomic Profiles in Lung Carcinoma Development A study utilizing ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-QTOF/MS) identified alterations in metabolites, including PE(22:4(7Z,10Z,13Z,16Z)/14:0), in the plasma of mice with lung carcinoma. This study highlights the role of specific phospholipids, like PE(16:0/22:4), in understanding metabolic changes linked to lung carcinoma development (Wu, Chen, Li, & Liu, 2018).
2. Authentication of Different Gadoid Fish Species Research on phospholipid profiles using 13C NMR spectroscopy in various gadoid fish species included the investigation of PE, highlighting the potential of PE(16:0/22:4) in distinguishing species based on molecular composition. This study contributes to the field of food authenticity and quality control (Standal, Axelson, & Aursand, 2010).
3. Fatty Acid and Molecular Species Compositions in Rat Retinal Membranes An examination of phospholipids in rat retinal membranes, including phosphatidylethanolamine (PE), provided insights into the molecular species composition of PE, potentially including variants like PE(16:0/22:4). This type of research is critical for understanding the biochemical and functional aspects of vision-related membranes (Stinson, Wiegand, & Anderson, 1991).
properties
Product Name |
PE(16:0/22:4(7Z,10Z,13Z,16Z)) |
|---|---|
Molecular Formula |
C43H78NO8P |
Molecular Weight |
768.1 g/mol |
IUPAC Name |
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate |
InChI |
InChI=1S/C43H78NO8P/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-43(46)52-41(40-51-53(47,48)50-38-37-44)39-49-42(45)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h11,13,17-18,20-21,24,26,41H,3-10,12,14-16,19,22-23,25,27-40,44H2,1-2H3,(H,47,48)/b13-11-,18-17-,21-20-,26-24-/t41-/m1/s1 |
InChI Key |
SQGZFCFLUVPOSZ-IVQYLSTHSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCC=CCC=CCC=CCC=CCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-Dipropyl-7,8-dihydroimidazo[2,1-f]purin-5-one](/img/structure/B1245312.png)
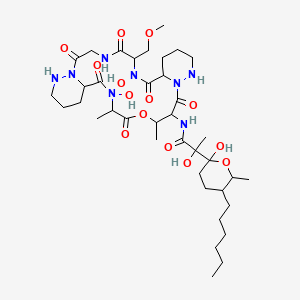
![3-[1-(6,7-Diethoxy-2-morpholino-4-quinazolinyl)-4-piperidinyl]-1,2,3,4-tetrahydro-1,6-dimethyl-2,4-dioxoquinazoline hydrochloride](/img/structure/B1245316.png)
![(10S)-10-ethyl-10-hydroxy-23-pentyl-8-oxa-4,15,21,23-tetrazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19,21-octaene-5,9-dione](/img/structure/B1245317.png)
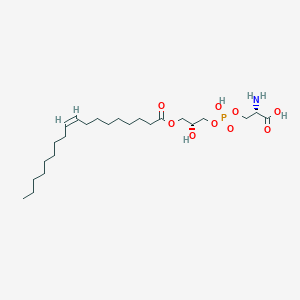

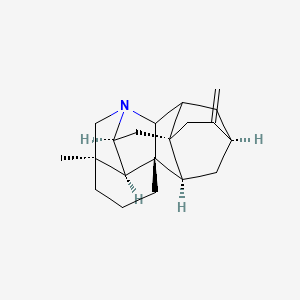
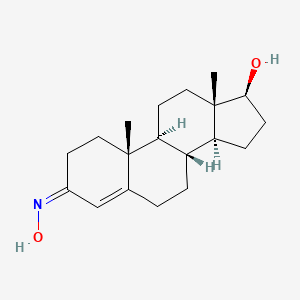
![(E)-N-[2-(4-phenoxyphenoxy)ethoxy]propan-1-imine](/img/structure/B1245323.png)
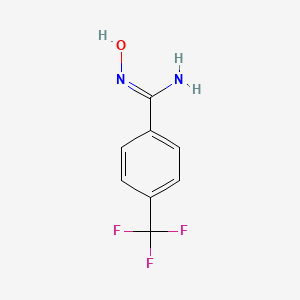
![4-({4-[(4-Methoxypyridin-2-Yl)amino]piperidin-1-Yl}carbonyl)benzonitrile](/img/structure/B1245329.png)
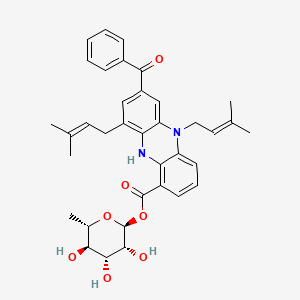
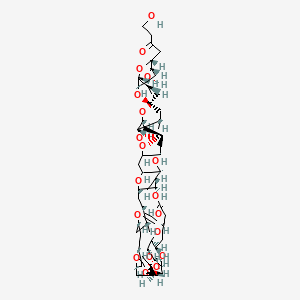
![2-[3-[(2-chloro-4-fluorophenyl)methyl]-2-oxo-1,3-diazinan-1-yl]-N-cyclooctylacetamide](/img/structure/B1245336.png)